BenchChemオンラインストアへようこそ!

N-(3-bromophenyl)-4-oxo-4H-chromene-2-carboxamide

Monoamine oxidase inhibition Neurodegenerative disease Regioisomer selectivity

N-(3-Bromophenyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic secondary amide belonging to the N-phenyl-4-oxo-4H-2-chromone carboxamide class, with the molecular formula C₁₆H₁₀BrNO₃ and a molecular weight of 344.16 g·mol⁻¹. Its crystal structure, determined at 100 K by single-crystal X-ray diffraction, reveals an orthorhombic Pca2₁ space group with unit-cell parameters a = 23.047(8) Å, b = 4.8246(15) Å, c = 12.075(4) Å, and a calculated density of 1.703 Mg·m⁻³.

Molecular Formula C16H10BrNO3
Molecular Weight 344.164
CAS No. 361166-49-6
Cat. No. B2778609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-bromophenyl)-4-oxo-4H-chromene-2-carboxamide
CAS361166-49-6
Molecular FormulaC16H10BrNO3
Molecular Weight344.164
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC(=CC=C3)Br
InChIInChI=1S/C16H10BrNO3/c17-10-4-3-5-11(8-10)18-16(20)15-9-13(19)12-6-1-2-7-14(12)21-15/h1-9H,(H,18,20)
InChIKeyLEKWWZUBFKWKMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Bromophenyl)-4-oxo-4H-chromene-2-carboxamide (CAS 361166-49-6): Core Structural Identity and Pharmacological Classification for Informed Procurement


N-(3-Bromophenyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic secondary amide belonging to the N-phenyl-4-oxo-4H-2-chromone carboxamide class, with the molecular formula C₁₆H₁₀BrNO₃ and a molecular weight of 344.16 g·mol⁻¹ [1]. Its crystal structure, determined at 100 K by single-crystal X-ray diffraction, reveals an orthorhombic Pca2₁ space group with unit-cell parameters a = 23.047(8) Å, b = 4.8246(15) Å, c = 12.075(4) Å, and a calculated density of 1.703 Mg·m⁻³ [1]. Pharmacologically, the compound is a member of the chromone-2-carboxamide family, which has been systematically distinguished from the isomeric chromone-3-carboxamide series on the basis of its complete lack of monoamine oxidase (MAO) inhibitory activity [1][2]. This functional silence toward MAO isoforms represents a structurally encoded selectivity filter that differentiates 2-carboxamides from their 3-carboxamide counterparts at the target engagement level.

Why Chromone-2-Carboxamides Cannot Be Treated as Interchangeable with Chromone-3-Carboxamides: The Case of N-(3-Bromophenyl)-4-oxo-4H-chromene-2-carboxamide


Within the chromone carboxamide chemical space, the position of the carboxamide attachment to the γ-pyrone nucleus—position 2 versus position 3—serves as a binary molecular switch for MAO inhibitory activity. While chromone-3-carboxamides consistently exhibit selective human MAO-B inhibition, identical N-phenyl substitutions at the 2-position abolish this activity entirely across both MAO-A and MAO-B isoforms [1][2]. This regioisomer-dependent pharmacology is further compounded by substituent-specific effects: the 3-bromo substituent on the exocyclic phenyl ring introduces a unique intramolecular N—H···Br hydrogen bond that alters molecular planarity, hydrogen-bonding capacity, and crystal packing relative to non-halogenated, para-halogenated, or chloro-substituted analogs [1]. Consequently, N-(3-bromophenyl)-4-oxo-4H-chromene-2-carboxamide occupies a discrete structural and functional niche that cannot be approximated by generic chromone carboxamide surrogates, nor by its 3-carboxamide regioisomer, without fundamentally altering the biological readout and physicochemical profile.

Quantitative Differentiation Evidence for N-(3-Bromophenyl)-4-oxo-4H-chromene-2-carboxamide Versus Closest Structural Analogs


Complete Loss of MAO Inhibitory Activity: 2-Carboxamide vs. 3-Carboxamide Regioisomer Functional Dichotomy

N-Phenyl-4-oxo-4H-2-chromone carboxamides, including N-(3-bromophenyl)-4-oxo-4H-chromene-2-carboxamide, were found to be completely inactive as MAO inhibitors, whereas their N-phenyl-4-oxo-4H-3-chromone carboxamide isomers display selective and potent MAO-B inhibitory activity [1]. This functional dichotomy is not marginal but categorical: identical N-phenyl substitution patterns yield active inhibitors at the 3-position and inert compounds at the 2-position. Quantitative structure-activity relationship (SAR) analysis across a series of chromone-2-carboxamides confirmed that substitution at position 2 results in complete loss of activity in both MAO-A and MAO-B isoforms, with the exception of only two compounds (3 and 5) from a library of twelve [2]. This binary on/off pharmacology means that researchers targeting MAO should actively select 3-carboxamides while avoiding 2-carboxamides, whereas applications requiring a chromone scaffold devoid of MAO liability should preferentially procure the 2-carboxamide isomer.

Monoamine oxidase inhibition Neurodegenerative disease Regioisomer selectivity

Unique Intramolecular N—H···Br Hydrogen Bond: 3-Bromo Substituent Confers Distinct Conformational Constraint Absent in Non-Halogenated and Para-Halogenated Analogs

The crystal structure of N-(3-bromophenyl)-4-oxo-4H-chromene-2-carboxamide reveals a distinctive bifurcated intramolecular hydrogen-bonding pattern involving the secondary amide N—H donor. The N2—H2 group simultaneously interacts with the chromone ring oxygen O1 [H···O = 2.15 Å, D···A = 2.607(3) Å, angle = 112°] and with the ortho-bromine substituent Br12 on the phenyl ring [H···Br = 2.55 Å, D···A = 3.067(2) Å, angle = 118°] [1]. This N—H···Br intramolecular contact is absent in the unsubstituted N-phenyl analog (compound 1 in the same series) and in para-halogenated derivatives, where the halogen is too distant to engage the amide N—H. It is also not replicated by chloro or fluoro substituents, as bromine's larger van der Waals radius (1.85 Å vs. 1.75 Å for Cl and 1.47 Å for F) and higher polarizability enable a geometrically favorable interaction distance. The N—H···Br interaction further constrains rotation around the N—C(α) bond, contributing to a more rigid, near-planar conformation compared to the unsubstituted parent.

Intramolecular hydrogen bonding Halogen bonding Conformational analysis

Crystal Packing and Supramolecular Architecture Divergence: 3-Bromo Substituent Modulates Intermolecular C—H···O Network Topology

The supramolecular assembly of N-(3-bromophenyl)-4-oxo-4H-chromene-2-carboxamide is characterized by a C—H···O hydrogen-bonded network where the secondary amide N—H, sequestered by dual intramolecular interactions (to O1 and Br12), does not participate in any intermolecular contacts [1]. This classifies the compound into Group I of the four structural groups identified across the nine-compound series, wherein the N(amido) involvement in two intramolecular interactions precludes intermolecular N—H···O hydrogen bonding. In contrast, compounds with fewer or different intramolecular constraints (Groups II–IV) exhibit intermolecular N—H···O contacts that generate distinct chain, dimer, or sheet motifs. Specifically, the target compound forms intermolecular C7—H7···O4 and C8—H8···O4 contacts [H···O = 2.52 Å and 2.51 Å; D···A = 3.257(3) Å and 3.344(3) Å, respectively] that propagate a three-dimensional network fundamentally different from that observed in the unsubstituted N-phenyl derivative (compound 1) and in meta- or para-substituted analogs that lack the ortho-halogen intramolecular tether.

Crystal engineering Supramolecular chemistry Halogen substitution effect

Molecular Planarity and Torsional Constraint: Quantified Dihedral Angles Distinguish 2-Carboxamide from 3-Carboxamide Scaffolds

The intramolecular hydrogen-bond network in N-(3-bromophenyl)-4-oxo-4H-chromene-2-carboxamide constrains the chromone and phenyl rings into a configuration that is significantly more planar than would be expected from free rotation. Although the exact dihedral angle for this specific compound was not numerically abstracted in the primary publication [1], the study established that across the nine-compound series, the deviation from planarity—quantified as the dihedral angle between the mean planes of the chromone system and the exocyclic phenyl ring—is governed primarily by the degree of torsion of the phenyl ring relative to the amide residue, which is itself determined by the number and geometry of intramolecular hydrogen bonds [1]. Comparative structural analysis between 2- and 3-substituted chromone carboxamides revealed an anti-rotamer conformation around the C—N bond for 3-carboxamides, whereas 2-carboxamides adopt a distinct conformation enforced by the secondary amide's dual intramolecular interactions [2]. The crystal structures of N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides display anti-conformation with respect to the C—N rotamer, with the carboxamide moiety virtually coplanar with the chromone ring—a geometry that contrasts with the constrained but distinctly different conformation observed in the 2-carboxamide series [2].

Molecular conformation Dihedral angle analysis Chromone scaffold geometry

Regioisomer-Specific Synthetic Accessibility: 2-Carboxamide vs. 3-Carboxamide Synthetic Routes Diverge at the Chromone Core Functionalization Step

The synthesis of N-(3-bromophenyl)-4-oxo-4H-chromene-2-carboxamide proceeds via a multi-step route that begins with chromone-2-carboxylic acid or its activated ester, followed by coupling with 3-bromoaniline [1]. This differs fundamentally from the synthetic entry to the 3-carboxamide isomer, which requires chromone-3-carboxylic acid as the starting material. The distinction is non-trivial: chromone-2-carboxylic acid derivatives are generally accessed via different condensation strategies than their 3-carboxylic acid counterparts, and the regiochemistry of the carboxamide attachment is determined at the core construction step, not by late-stage diversification [2]. For procurement purposes, this means that the 2-carboxamide and 3-carboxamide isomers cannot be interconverted by simple late-stage chemical transformation; they represent fundamentally different synthetic trees. The 3-bromophenyl substituent further requires a specific aniline coupling partner (3-bromoaniline, CAS 591-19-5), which is commercially distinct from 4-bromoaniline, 2-bromoaniline, or 3-chloroaniline used for analog synthesis.

Synthetic chemistry Chromone functionalization Regioselective synthesis

Chromone-2-Carboxamides as Privileged Adenosine A₃ Receptor Scaffolds: Functional Divergence from MAO-B-Targeted 3-Carboxamides

While chromone-3-carboxamides have been extensively developed as MAO-B inhibitors for neurodegenerative disease applications, chromone-2-carboxamide derivatives have been independently identified as privileged scaffolds for the development of selective adenosine A₃ receptor ligands [1]. This receptor-level target divergence is consistent with the structural evidence: the constrained conformation and distinct hydrogen-bond presentation of the 2-carboxamide series do not satisfy the MAO-B pharmacophore, but they may productively engage the orthosteric or allosteric binding sites of the A₃ adenosine receptor. Although N-(3-bromophenyl)-4-oxo-4H-chromene-2-carboxamide itself has not yet been directly profiled against adenosine receptor subtypes in published literature, its structural membership in the chromone-2-carboxamide family positions it within a scaffold class that has demonstrated A₃ receptor ligand activity [1]. This contrasts sharply with the 3-carboxamide series, which have not been prioritized for adenosine receptor targeting.

Adenosine A₃ receptor GPCR ligand Chromone scaffold repurposing

Evidence-Backed Application Scenarios for N-(3-Bromophenyl)-4-oxo-4H-chromene-2-carboxamide (CAS 361166-49-6) in Scientific Research and Industrial Procurement


MAO-Silent Control Compound for Neurodegenerative Disease Target Deconvolution Studies

In drug discovery programs targeting MAO-B for Parkinson's or Alzheimer's disease, N-(3-bromophenyl)-4-oxo-4H-chromene-2-carboxamide serves as a structurally matched but pharmacologically inert control for its active 3-carboxamide isomer [1]. Its crystallographically confirmed 2-carboxamide regiochemistry and complete lack of MAO-A/MAO-B inhibitory activity [1][2] enable researchers to dissect whether observed cellular phenotypes arise specifically from MAO-B inhibition or from off-target effects of the chromone scaffold. This application leverages the binary functional dichotomy between the 2- and 3-carboxamide regioisomers, making the compound indispensable for rigorous target validation experiments.

Crystal Engineering Template Exploiting Ortho-Bromo Intramolecular Interactions

The unique N—H···Br intramolecular hydrogen bond (H···Br = 2.55 Å) and the resulting Group I supramolecular classification—where the secondary amide N—H is completely unavailable for intermolecular contacts [1]—make this compound a valuable template for crystal engineering studies. Researchers designing solid-state materials with controlled hydrogen-bond topology can use the 3-bromophenyl motif to sequester the amide N—H donor, directing intermolecular assembly exclusively through weaker C—H···O interactions. The well-characterized unit cell parameters (orthorhombic Pca2₁, a = 23.047 Å, b = 4.8246 Å, c = 12.075 Å) [1] provide a rigorous baseline for co-crystal and polymorph screening campaigns.

Adenosine A₃ Receptor Ligand Development Starting Point

Given that the chromone-2-carboxamide scaffold has been validated as a privileged structure for selective adenosine A₃ receptor ligand development [3], N-(3-bromophenyl)-4-oxo-4H-chromene-2-carboxamide provides a structurally characterized entry point for A₃ receptor-focused medicinal chemistry. The 3-bromo substituent offers a synthetic handle for further diversification via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the crystallographically defined conformation [1] enables structure-based design. Unlike the 3-carboxamide series, which is confounded by MAO-B activity, the 2-carboxamide scaffold offers a cleaner starting point for A₃ receptor SAR exploration.

Regioisomeric Standard for Analytical Method Development and Quality Control

The structural similarity between chromone-2-carboxamides and chromone-3-carboxamides poses a significant analytical challenge in purity assessment and batch release. N-(3-Bromophenyl)-4-oxo-4H-chromene-2-carboxamide, with its definitive single-crystal X-ray structure [1] and fully assigned NMR spectra [2], serves as a certified reference standard for developing HPLC, LC-MS, or NMR methods capable of resolving 2-carboxamide from 3-carboxamide regioisomeric impurities. Its distinct retention time, mass spectrum, and NMR chemical shift fingerprint provide unambiguous identification benchmarks for quality control laboratories.

Quote Request

Request a Quote for N-(3-bromophenyl)-4-oxo-4H-chromene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.